Product packaging for Antibiotic 88617(Cat. No.:CAS No. 112525-65-2)

Antibiotic 88617

Cat. No.: B1216310
CAS No.: 112525-65-2
M. Wt: 329.39 g/mol
InChI Key: PCZBRDGZHMHPIE-XLDPMVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic 88617 is a chemical reagent supplied for Research Use Only (RUO), meaning it is not intended for diagnostic or therapeutic use in humans or animals . RUO products are indispensable tools for basic scientific investigation, pharmaceutical research for discovering new drug compounds, and the development of new diagnostic assays . Researchers rely on such compounds to advance the understanding of disease mechanisms. The specific biological activity, research applications, and mechanism of action for this compound are not currently detailed in published literature. In general, antibiotics used in research may function through several established mechanisms, such as inhibiting bacterial cell wall synthesis (e.g., beta-lactams and glycopeptides) , disrupting protein synthesis by binding to the 30S or 50S ribosomal subunits (e.g., tetracyclines, aminoglycosides, and macrolides) , inhibiting nucleic acid synthesis (e.g., quinolones) , or interfering with metabolic pathways like folate synthesis . This product is labeled in accordance with regulatory standards for Research Use Only products . It is the responsibility of the researcher to conduct all necessary validation and optimization experiments to determine the specific utility and effective concentration of this compound in their unique experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20FN3O3S B1216310 Antibiotic 88617 CAS No. 112525-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112525-65-2

Molecular Formula

C14H20FN3O3S

Molecular Weight

329.39 g/mol

IUPAC Name

(5R,6S)-3-[2-(dimethylamino)-2-methyliminoethyl]sulfanyl-6-[(1R)-1-fluoroethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H20FN3O3S/c1-7(15)11-8-5-9(22-6-10(16-2)17(3)4)12(14(20)21)18(8)13(11)19/h7-8,11H,5-6H2,1-4H3,(H,20,21)/t7-,8-,11+/m1/s1

InChI Key

PCZBRDGZHMHPIE-XLDPMVHQSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F

Isomeric SMILES

C[C@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F

Synonyms

6-(1-fluoroethyl)-7-oxo-3-((N,N,N'-triemthylcarbamimidoyl)methyl)thio-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
88617 antibiotic
antibiotic 88617

Origin of Product

United States

Discovery and Microbial Origin of Precursors to Antibiotic 88617

Identification of Producing Organisms for Thienamycin (B194209) and Related Carbapenems (e.g., Streptomyces cattleya)

The discovery of carbapenems is intrinsically linked to soil-dwelling bacteria, most notably species within the genus Streptomyces. These microorganisms are prolific producers of a vast array of secondary metabolites, including many of the antibiotics that have revolutionized medicine.

Streptomyces cattleya : This Gram-positive bacterium is a well-established source for the production of thienamycin, a foundational carbapenem (B1253116) antibiotic wikipedia.orgnih.govtaylorandfrancis.comwikipedia.org. Thienamycin, discovered in 1976, was the first naturally occurring carbapenem and demonstrated potent activity against a wide range of bacteria, including those resistant to other β-lactam antibiotics wikipedia.org. Streptomyces cattleya is also notable for its ability to synthesize fluorinated metabolites, a characteristic that can be relevant to the development of modified carbapenems nih.govasm.org.

Other Streptomyces Species : Beyond S. cattleya, various other Streptomyces species have been identified as producers of carbapenems or their precursors. For instance, Streptomyces fulvoviridis has been studied for its production of the OA-6129 group of carbapenems, which include compounds like OA-6129 B2 bioline.org.brresearchgate.net. The discovery of these diverse natural products highlights the rich biosynthetic capabilities of the Streptomyces genus in generating the carbapenem scaffold mdpi.comfrontiersin.org.

Isolation Methodologies of Parent Compounds from Fermentation Broths

Once a producing microorganism is identified, the isolation of the desired precursor compounds from the complex mixture generated during fermentation is a critical step. This process typically involves a series of biochemical and physical separation techniques.

Fermentation Process : Antibiotic precursors are generally produced through submerged fermentation, where the selected microbial strain is cultured in a liquid medium under controlled conditions of temperature, pH, aeration, and agitation slideshare.netnih.govslideshare.net. The composition of the fermentation medium is often optimized, sometimes including specific precursor molecules, to enhance the yield and direct the biosynthesis towards desired compounds slideshare.netnih.gov.

Extraction and Purification : Following fermentation, the broth contains not only the target precursor but also a multitude of other metabolites, cellular debris, and residual media components. Initial isolation often involves separating the biomass from the liquid phase, followed by extraction of the target compounds from the broth or cell mass. This is typically achieved using solvent extraction, where the precursors are selectively dissolved in an organic solvent slideshare.net. Subsequent purification steps commonly employ various chromatographic techniques, such as adsorption chromatography, ion-exchange chromatography, or high-performance liquid chromatography (HPLC), to isolate the specific precursor molecules to a high degree of purity slideshare.netnih.govnih.gov. For example, the isolation of thienamycin from Streptomyces cattleya fermentation broths was a complex process due to its inherent chemical instability wikipedia.org.

Characterization of Biosynthetic Precursors (e.g., OA-6129 B2)

Characterizing the isolated precursor molecules is essential for understanding their chemical structure, biosynthetic pathways, and potential for further modification into active antibiotics. This involves a range of analytical techniques.

Structural Elucidation : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography are employed to determine the precise chemical structure of the isolated precursors nih.gov. For instance, the structures of the OA-6129 carbapenem antibiotics, including OA-6129 B2, were elucidated through spectroscopic analysis and chemical transformations nih.gov. These studies reveal the core carbapenem nucleus and the specific side chains that define the compound's properties.

Biosynthetic Pathways : Research into the biosynthesis of carbapenems has identified key intermediates and enzymatic steps. For example, the OA-6129 group of carbapenems undergoes a series of bioconversions, including hydroxylation, isomerization, and sulfation, to form compounds like OA-6129 B2 bioline.org.brresearchgate.net. Understanding these pathways helps in identifying specific enzymes and genes involved, which can be crucial for strain improvement and metabolic engineering efforts to increase precursor yields nih.govasm.orgnih.govgenome.jp. The characterization of biosynthetic intermediates, such as those found in the pathways leading to thienamycin or other OA-6129 compounds, provides a blueprint for the synthesis of novel carbapenem derivatives wikipedia.orgbioline.org.brnih.govgenome.jp.

The detailed understanding of these microbial origins and isolation methodologies forms the bedrock upon which the development of synthetic and semi-synthetic carbapenems, such as Antibiotic 88617, is built.

Chemical Synthesis and Derivatization Strategies for Antibiotic 88617

Semisynthetic Pathways for Carbapenem (B1253116) Derivatives

Semisynthetic approaches are pivotal in the development of many modern antibiotics, including carbapenems. dovepress.com These methods typically begin with a naturally occurring precursor, which is then chemically modified to produce the final active pharmaceutical ingredient. This strategy leverages the complex stereochemistry of the natural product scaffold, which can be challenging to replicate through total synthesis.

The journey to discover more stable and broad-spectrum carbapenems has led to the development of numerous derivatives. nih.gov A significant advancement in this area was the introduction of a methyl group at the 1-β position of the carbapenem core, which was found to confer protection against hydrolysis by dehydropeptidase-I (DHP-I). nih.gov Most modifications in the development of new carbapenems, once the core structure with desired stereochemistry is established, are focused on the R1 side chain at the C-2 position. nih.gov

The general semisynthetic strategy for carbapenems often involves:

Isolation of a natural carbapenem precursor: Fermentation processes are used to produce a foundational carbapenem molecule.

Protection of reactive functional groups: Key functional groups on the carbapenem core are protected to allow for selective modification at other positions.

Introduction of the desired side chain: A specific side chain, which influences the antibacterial spectrum and pharmacokinetic properties, is attached to the carbapenem nucleus.

Deprotection: The protecting groups are removed to yield the final, active carbapenem derivative.

This semisynthetic approach has been instrumental in the creation of clinically important carbapenems like imipenem (B608078), meropenem (B701), and ertapenem (B1671056). nih.gov

Specific Conversion Processes from Precursors (e.g., OA-6129 B2 to "Antibiotic 88617")

A direct and specific example of a semisynthetic pathway is the conversion of the naturally occurring carbapenem OA-6129 B2 into "this compound". This process highlights the targeted chemical modifications used to enhance the properties of a natural product. The synthesis of "this compound," identified as (5R,6R)-6-[(R)-1-fluoroethyl]-7-oxo-3-[(N,N,N'-trimethyl-carbamimidoyl)methyl]thio-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, from OA-6129 B2 has been described in the scientific literature. nih.gov

The conversion process, as detailed by researchers at Sanraku Incorporated in Fujisawa, Japan, involves specific chemical transformations to introduce the desired side chains and functional groups onto the carbapenem scaffold of OA-6129 B2. nih.gov This particular synthesis underscores the ability to introduce a fluoroethyl group at the C-6 position and a specific trimethyl-carbamimidoyl methyl thio side chain at the C-3 position, resulting in the creation of the novel antibiotic "88617". nih.gov

PrecursorFinal ProductKey Transformation
OA-6129 B2"this compound"Introduction of a 1-fluoroethyl group at C-6 and a trimethyl-carbamimidoyl methyl thio side chain at C-3. nih.gov

Advanced Synthetic Methodologies for Carbapenem Core Structures

The construction of the carbapenem core, a bicyclic β-lactam ring system, is a significant challenge in organic synthesis. Over the years, numerous advanced methodologies have been developed to achieve this. These methods often focus on the stereoselective formation of the fused ring system and the introduction of key substituents.

One of the critical reactions in carbapenem synthesis is the [2+2] cycloaddition to form the β-lactam ring. researchgate.net More recent strategies have focused on improving the efficiency and stereocontrol of these reactions. The synthesis of the carbapenem parent nucleus, MAP, for instance, has been redesigned to enhance efficiency, utilize less expensive raw materials, and reduce waste, thereby meeting environmental requirements. patsnap.com

The practical synthesis for large-scale production of carbapenems like ertapenem has featured innovative approaches, such as the use of 1,1,3,3-tetramethylguanidine (B143053) as a base for the low-temperature reaction of a thiol with the carbapenem nucleus activated as an enol phosphate. researchgate.net

Key features of advanced synthetic methodologies include:

Novel catalyst systems: The use of heterogeneous catalysts comprising at least two platinum group metals has been shown to improve the synthesis of carbapenems by reducing the degradation of the product. google.com

Efficient ring-closure reactions: Development of new reagents and conditions for the intramolecular cyclization to form the bicyclic carbapenem system.

These advanced methods are crucial for the industrial-scale production of carbapenems and for the exploration of new structural analogs.

Stereochemical Control in Carbapenem Synthesis

The biological activity of carbapenems is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry at multiple chiral centers within the molecule is of paramount importance during synthesis. The stereochemistry of the hydroxyethyl (B10761427) side chain at C-6, for instance, is a key attribute for the activity of carbapenems. nih.gov

Several strategies are employed to achieve the desired stereochemical outcome:

Chiral starting materials: Utilizing naturally occurring chiral molecules, such as amino acids, as starting materials can impart the desired stereochemistry to the final product. nih.gov

Asymmetric catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions.

Substrate-controlled reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.

In the biosynthesis of carbapenems, enzymes play a crucial role in establishing the correct stereochemistry. For example, carbapenem synthase (CarC) is responsible for inverting the C5 configuration of the bicyclic β-lactam precursor. cmu.edu Understanding these natural biosynthetic pathways can provide insights for developing new stereoselective synthetic methods. cmu.edunih.gov

Research has also focused on the synthesis of carbapenems with different stereoisomers to study structure-activity relationships. It has been observed that variations in the stereochemistry at the C-6 position, such as a trans-configuration, can lead to a significant loss of antibacterial activity. nih.gov This underscores the critical need for precise stereochemical control in the synthesis of these potent antibiotics.

Mechanism of Action: Elucidating the Molecular and Cellular Basis

Inhibition of Bacterial Cell Wall Biosynthesis by Carbapenems

The primary mechanism of action for carbapenems, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. wikipedia.orgnih.gov The bacterial cell wall is composed of peptidoglycan, a polymer consisting of sugars and amino acids that creates a protective mesh-like layer around the bacterium. nih.gov This layer is crucial for maintaining the cell's shape and protecting it from osmotic pressure. veterinaria.unsa.ba

Carbapenems disrupt the final and essential step in the synthesis of peptidoglycan: the cross-linking of peptide chains. nih.gov This process is catalyzed by a group of bacterial enzymes known as transpeptidases. sigmaaldrich.com By inhibiting these enzymes, carbapenems prevent the formation of a stable and functional cell wall. microbenotes.comcreative-biolabs.com This interference leads to a weakened cell wall that can no longer withstand the internal turgor pressure, resulting in cell lysis and bacterial death. thesciencenotes.comnih.govteachmephysiology.com This mechanism is highly selective for bacteria, as mammalian cells lack a peptidoglycan cell wall. sigmaaldrich.comcreative-biolabs.com

Interaction with Penicillin-Binding Proteins (PBPs)

The molecular targets of all β-lactam antibiotics, including carbapenems, are the Penicillin-Binding Proteins (PBPs). wikipedia.orgnih.gov PBPs are a group of enzymes, including the aforementioned transpeptidases, that are anchored in the bacterial cytoplasmic membrane and are responsible for the final steps of peptidoglycan assembly. wikipedia.orgnih.govnih.gov Carbapenems form a stable, covalent acyl-enzyme complex with the active site of these proteins, effectively inactivating them. nih.govnih.gov

Carbapenems exhibit a strong binding affinity for a variety of PBP subtypes, which contributes to their broad spectrum of activity. thesciencenotes.com Different bacteria possess different sets of PBPs, and the specific binding profile of a carbapenem (B1253116) to these PBPs can influence its effectiveness against a particular bacterial species.

For example, in Escherichia coli, both imipenem (B608078) and another carbapenem, SM-7338, show the highest binding affinity for PBP-2, which is consistent with the primary morphological response of forming spherical cells. jst.go.jp However, their affinities for other PBPs differ; SM-7338 also has high affinities for PBP-1A, -1Bs, and -3, whereas imipenem's high affinity is more directed towards PBP-1A and -1Bs, with a lower affinity for PBP-3. jst.go.jp In Pseudomonas aeruginosa, SM-7338 has very high affinities for PBP-2 and -3, while imipenem's highest affinities are for PBP-2 and -1A. jst.go.jp Certain carbapenems like meropenem (B701) and panipenem (B1678378) primarily target PBP2 and PBP3 in various bacteria. creative-biolabs.com The specific interactions between the C-2 side chains of carbapenems and conserved amino acid residues (Trp and Thr) within the PBPs play a significant role in this binding. asm.orgrcsb.org

CarbapenemBacterial SpeciesPrimary PBP TargetsSecondary PBP Targets
ImipenemEscherichia coliPBP-2PBP-1A, PBP-1Bs
ImipenemPseudomonas aeruginosaPBP-2, PBP-1A-
MeropenemEnterobacteriaceae, Pseudomonas aeruginosaPBP-2, PBP-3-
PanipenemStaphylococcus aureusPBP-1, PBP-3-
PanipenemEscherichia coli, Pseudomonas aeruginosaPBP-2-

The acylation of PBPs by carbapenems is a critical event that leads to the loss of bacterial integrity. nih.gov When these essential enzymes are inactivated, the ongoing synthesis of the cell wall is halted, while autolytic enzymes (autolysins) that normally remodel the cell wall continue to function. veterinaria.unsa.banih.gov This imbalance between cell wall synthesis and degradation results in the progressive weakening of the peptidoglycan structure. nih.gov

The compromised cell wall can no longer contain the high internal osmotic pressure of the bacterial cell. veterinaria.unsa.ba This leads to characteristic morphological changes, such as the formation of filaments or spherical spheroplasts, as the cell loses its defined shape. wikipedia.orgjst.go.jp Ultimately, the weakened cell envelope ruptures, causing the cell's contents to leak out and resulting in cell death, a process known as lysis. thesciencenotes.comnih.gov

Comparative Analysis with Other Beta-Lactam Antibiotics

Carbapenems belong to the broader class of beta-lactam antibiotics, which also includes penicillins and cephalosporins. wikipedia.org While they share a common core mechanism of PBP inhibition, carbapenems possess distinct structural features that confer several advantages. nih.gov

The carbapenem structure includes a β-lactam ring fused to a five-membered ring that is unsaturated and contains a carbon atom instead of sulfur at position C1, which is characteristic of penicillins. microbenotes.comnih.gov This unique structure, along with a trans configuration of the C5-C6 substituents, provides significant stability against many bacterial β-lactamases—enzymes that can inactivate other β-lactam antibiotics like penicillins. microbenotes.comnih.gov

Compared to most penicillins and cephalosporins, carbapenems typically exhibit a broader spectrum of antibacterial activity. wikipedia.org Their high affinity for a wide range of essential PBPs makes them effective against many Gram-positive and Gram-negative bacteria. thesciencenotes.comnih.gov In contrast, the C-6 side chains of penicillins and cephalosporins are larger and their contribution to PBP binding appears to be more significant than the smaller C-6 side chains of carbapenems, suggesting different modes of interaction within the PBP active site. asm.org

FeatureCarbapenemsPenicillinsCephalosporins
Core Structureβ-lactam ring fused to an unsaturated five-membered ring with a C1 carbonβ-lactam ring fused to a saturated five-membered thiazolidine (B150603) ring (contains sulfur)β-lactam ring fused to a six-membered dihydrothiazine ring
Spectrum of ActivityVery broadVaries (can be narrow to broad)Broad (varies by generation)
Stability to β-lactamasesGenerally highOften susceptible (can be combined with inhibitors)More stable than penicillins, but susceptibility varies
Primary MechanismInhibition of cell wall synthesis via PBP acylation

Antimicrobial Spectrum and Activity Profiling of Antibiotic 88617 Analogs

Activity against Gram-Positive Bacterial Pathogens

Antibiotic 88617 demonstrates broad-spectrum activity against Gram-positive bacteria ontosight.ai. Gram-positive bacteria are characterized by their thick peptidoglycan layer, which retains the crystal violet stain in Gram staining procedures, appearing blue or purple under a microscope nih.gov. Common Gram-positive pathogens include species of Staphylococcus, Streptococcus, and Enterococcus nih.gov. While specific species-level data for this compound was not detailed in the provided search results, its classification as a carbapenem (B1253116) suggests a general efficacy against many Gram-positive organisms.

Table 1: General Activity of this compound Against Gram-Positive Bacterial Pathogens

Pathogen CategoryGeneral Activity of this compoundExample Organisms (General)
Gram-Positive CocciBroad ActivityStaphylococcus aureus, Streptococcus pneumoniae, Enterococcus spp.
Gram-Positive RodsBroad ActivityListeria monocytogenes, Clostridium spp.

Activity against Gram-Negative Bacterial Pathogens

The spectrum of activity for this compound also encompasses Gram-negative bacteria ontosight.ai. Gram-negative bacteria possess a thinner peptidoglycan layer and an outer membrane, which contributes to their distinct resistance profiles and mechanisms mdpi.com. This compound's general resistance to beta-lactamase degradation is particularly relevant for its activity against Gram-negative pathogens, many of which produce these enzymes ontosight.ai. This broad coverage is characteristic of carbapenems, which are often employed against serious infections caused by Gram-negative organisms mdpi.comerrolozdalga.com.

Table 2: General Activity of this compound Against Gram-Negative Bacterial Pathogens

Pathogen CategoryGeneral Activity of this compoundExample Organisms (General)
Gram-Negative CocciBroad ActivityNeisseria gonorrhoeae
Gram-Negative RodsBroad ActivityEscherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

Efficacy Against Anaerobic Microorganisms

Specific data detailing the efficacy of this compound against anaerobic microorganisms was not found within the provided search results. Anaerobic bacteria, which thrive in the absence of oxygen, are a significant group of pathogens implicated in various infections, including intra-abdominal and gynecologic infections ucla.edunih.gov. While carbapenems as a class generally exhibit good activity against many anaerobic bacteria, including members of the Bacteroides genus, specific in vitro data for this compound against these organisms is not available from the reviewed sources.

Table 3: General Activity of this compound Against Anaerobic Microorganisms

Pathogen CategoryGeneral Activity of this compoundExample Organisms (General)
Anaerobic BacteriaSpecific data not availableBacteroides fragilis, Clostridium spp.

In Vitro Susceptibility Testing Methodologies (e.g., MIC Determination)

In vitro susceptibility testing is fundamental to determining the precise concentration of an antibiotic required to inhibit or kill a specific microorganism. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible bacterial growth under standardized laboratory conditions ucla.eduaruplab.comidexx.comnih.govresearchgate.net. MIC values are typically reported in micrograms per milliliter (µg/mL) and are critical for guiding antibiotic selection in clinical practice aruplab.comidexx.com.

Several methodologies are employed for MIC determination, with dilution methods and gradient diffusion methods being the most common nih.govnih.gov.

Dilution Methods: These involve serial dilutions of the antibiotic in either agar (B569324) (agar dilution) or broth (broth dilution) nih.govnih.gov. Broth microdilution, often performed in 96-well plates, allows for the testing of multiple antibiotics against a single organism or multiple organisms against a single antibiotic with high throughput nih.gov. Agar dilution involves incorporating varying concentrations of the antibiotic into agar plates, onto which standardized bacterial inocula are spread nih.gov.

Gradient Diffusion Methods: These methods utilize strips impregnated with a predefined concentration gradient of an antibiotic. When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating a gradient. The MIC is determined at the point where the zone of inhibition intersects the strip nih.govresearchgate.net.

These testing procedures are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO), with interpretation guidelines often provided by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) nih.govnih.gov. The interpretation of MIC results considers factors such as achievable drug concentrations at the site of infection and established clinical breakpoints aruplab.comidexx.com.

Compound List:

This compound

Chemical Name: 6-(1-fluoroethyl)-7-oxo-3-((N,N,N'-triemthylcarbamimidoyl)methyl)thio-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid

Mechanisms of Antimicrobial Resistance to Carbapenems and Implications for Antibiotic 88617

Genetic Mechanisms of Resistance Transmission (e.g., Plasmids, Transposons)

Carbapenem (B1253116) resistance in bacteria, particularly in Gram-negative pathogens, is a significant public health concern. The dissemination of genes conferring resistance is primarily mediated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons dovepress.comasm.orgmdpi.comlibretexts.orgijpras.combiomerieux.comfrontiersin.orgbjid.org.br. These elements facilitate the horizontal gene transfer (HGT) of resistance determinants, including those for carbapenemases, between bacterial strains and species dovepress.commdpi.comijpras.combiomerieux.comfrontiersin.org.

Plasmids are extrachromosomal DNA molecules that are frequently involved in the spread of antibiotic resistance genes libretexts.orgfrontiersin.org. They can carry multiple resistance genes and are efficiently transferred between bacteria through conjugation libretexts.orgfrontiersin.orgnih.gov. Transposons, often referred to as "jumping genes," can also carry resistance genes and insert themselves into different locations within the bacterial genome or onto plasmids, thereby aiding in the propagation of resistance libretexts.orgfrontiersin.org. Integrons, which can be found on plasmids or within transposons, act as gene expression platforms that accumulate gene cassettes, further contributing to the accumulation and dissemination of resistance traits mdpi.comlibretexts.orgfrontiersin.org.

The genes encoding carbapenemases (e.g., KPC, NDM, VIM, OXA-48) are commonly located on these MGEs, which allows for their rapid spread within bacterial populations dovepress.comasm.orgijpras.combiomerieux.combjid.org.br. For instance, the blaKPC gene is often found within the Tn4401 transposon, facilitating its transfer among Enterobacteriaceae asm.org. Similarly, other carbapenemase genes are associated with various plasmid incompatibility groups and transposon structures, underscoring the critical role of MGEs in the global rise of carbapenem-resistant Enterobacterales (CRE) dovepress.combjid.org.br.

While "Antibiotic 88617" is identified as a synthetic carbapenem antibiotic ontosight.ai, specific research detailing how its resistance mechanisms are transmitted via plasmids and transposons, or how it interacts with these specific genetic elements, is not available in the provided search results. Understanding these transmission routes would be crucial for predicting and managing potential resistance development against "this compound."

Structure Activity Relationship Sar of Antibiotic 88617 and Its Derivatives

Impact of Structural Modifications on Antimicrobial Potency

The antimicrobial potency of carbapenems is intricately linked to their chemical architecture. For Antibiotic 88617, identified as (5R,6R)-6-[(R)-1-fluoroethyl]-7-oxo-3-[(N,N,N'-trimethyl-carbamimidoyl methyl]thio-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, key structural features play a pivotal role in its antibacterial efficacy. The introduction of a 1-β-methyl group to the carbapenem (B1253116) core, a modification present in many modern carbapenems, has been shown to significantly enhance antimicrobial and bactericidal activity against certain pathogens, such as Haemophilus influenzae nih.gov. This enhancement is attributed to an increased affinity for specific penicillin-binding proteins (PBPs) nih.gov.

Furthermore, the nature of the C-2 side chain is a critical determinant of the antibacterial spectrum. In the case of this compound, the complex (N,N,N'-trimethyl-carbamimidoyl methyl]thio side chain influences its activity. Studies on related carbapenems have demonstrated that reducing the basicity of the C-2 side chain can lead to increased antimicrobial activity against H. influenzae nih.gov. The specific stereochemistry of the 6-(1-fluoroethyl) group in this compound is also crucial for its potent activity, a feature explored in various synthetic carbapenem analogs.

Table 1: Impact of Key Structural Modifications on Carbapenem Antimicrobial Potency
Structural ModificationImpact on Antimicrobial PotencyUnderlying Mechanism
Introduction of a 1-β-methyl groupEnhanced activity against specific pathogens like H. influenzae. nih.govIncreased affinity for certain Penicillin-Binding Proteins (PBPs). nih.gov
Modification of the C-2 side chain basicityReduced basicity can increase activity against H. influenzae. nih.govAltered interaction with bacterial targets and/or efflux pumps.
Stereochemistry of the C-6 side chain (e.g., 1-fluoroethyl)Crucial for potent broad-spectrum activity.Optimal fit within the active site of PBPs.

Influence of Substituents on PBP Binding Affinity and Specificity

The bactericidal action of β-lactam antibiotics, including carbapenems, stems from their ability to covalently bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. The affinity and specificity of a carbapenem for different PBPs are dictated by its structural features. For instance, the introduction of a 1-β-methyl group has been found to increase the affinity of carbapenems for PBP-4 and PBP-5 in H. influenzae nih.gov.

Table 2: General PBP Binding Affinity of Carbapenems in P. aeruginosa
Carbapenem FeatureTarget PBPsSignificance of Binding
Broad carbapenem classPBP2, PBP4, PBP5/6 nih.govContributes to potent, broad-spectrum activity.
1-β-methyl groupPBP-4, PBP-5 (in H. influenzae) nih.govEnhances activity against this specific pathogen. nih.gov

Strategies for Enhancing Stability Against Beta-Lactamases

A key advantage of the carbapenem class is its inherent stability against a wide array of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. The core carbapenem structure, with its fused ring system, confers significant resistance to hydrolysis by many common β-lactamases.

Strategies to further enhance this stability often focus on the C-6 side chain. The 6-(1-hydroxyethyl) side chain found in thienamycin (B194209) and many of its derivatives, for example, provides steric hindrance that protects the β-lactam ring from enzymatic attack. In this compound, the 6-(1-fluoroethyl) substituent serves a similar protective role. Research on other carbapenems, such as faropenem, has shown that they are highly stable against hydrolysis by various β-lactamases, including those from Bacteroides fragilis, and the rate of hydrolysis by metallo-β-lactamases can be significantly lower than that for other carbapenems like imipenem (B608078) researchgate.net. This inherent stability is a crucial factor in the design of new carbapenem analogs.

Rational Design of Novel Carbapenem Analogs Based on SAR Principles

The knowledge gleaned from structure-activity relationship studies of compounds like this compound is fundamental to the rational design of new carbapenem analogs with improved properties. The goal of such design is to optimize antibacterial potency, broaden the spectrum of activity, enhance stability against evolving β-lactamases, and improve pharmacokinetic profiles.

Key principles guiding this rational design include:

Modification of the C-2 side chain: To enhance antibacterial activity, improve metabolic stability, and influence the spectrum of activity.

Introduction of substituents on the carbapenem core: The 1-β-methyl group is a classic example, improving stability against renal dehydropeptidase-I and modulating antibacterial activity nih.gov.

Stereoselective synthesis of the C-6 side chain: Fine-tuning the stereochemistry of substituents like the fluoroethyl group can optimize PBP binding and enhance potency.

By systematically applying these SAR principles, medicinal chemists can design and synthesize novel carbapenem derivatives with superior therapeutic potential, addressing the ongoing challenge of antimicrobial resistance.

Analytical Methodologies for Research and Monitoring of Antibiotic 88617

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for Detection and Quantification in Research Matrices

Chromatographic techniques are fundamental for separating and quantifying Liafensine in complex biological samples, such as plasma or serum, which are critical matrices in clinical research. chemyx.comwikipedia.org High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods due to their specificity, sensitivity, and reliability. openaccessjournals.comnih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust technique widely used in pharmaceutical analysis. nih.gov For a compound like Liafensine, a reversed-phase HPLC method would typically be employed. In this setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is pumped through the column. wikipedia.orgopenaccessjournals.com Liafensine, being a moderately polar molecule, would be separated from more polar and less polar components of the matrix based on its differential partitioning between the two phases. Detection is achieved by passing the column eluent through a UV detector set to a wavelength where Liafensine exhibits maximum absorbance. Quantitative analysis is performed by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a reference standard. openaccessjournals.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, particularly at the low concentrations expected in biological fluids during clinical trials, LC-MS/MS is the gold standard. chemyx.comnih.gov This technique couples the powerful separation capabilities of HPLC with the precise detection and structural confirmation provided by tandem mass spectrometry. auroraprosci.com

The LC component separates Liafensine from matrix interferences. After elution from the column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is ionized. The resulting ions are guided into the mass analyzer. In a tandem (or triple quadrupole) mass spectrometer, specific ions are selected and fragmented, and these characteristic fragments are then detected. thermofisher.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, parent ion mass, and fragment ion mass. nih.gov

A typical LC-MS/MS method for quantifying a small molecule drug like Liafensine in human plasma would involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and MS detection. thermofisher.comthermofisher.com

Table 1: Illustrative Parameters for a Hypothetical LC-MS/MS Method for Liafensine in Human Plasma
ParameterDescription
LC Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition Hypothetical Parent Ion → Hypothetical Fragment Ion (Specific m/z values would be determined during method development)
Internal Standard A stable isotope-labeled version of Liafensine (e.g., Liafensine-d4)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical identity of a new molecular entity and for assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's structure. lehigh.eduuniversalclass.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure of an organic molecule. slideshare.netdummies.com By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms. For Liafensine, ¹H NMR would reveal the number of different types of protons and their neighboring protons through chemical shifts and splitting patterns, while ¹³C NMR would identify all unique carbon atoms in the molecule. lehigh.edu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. universalclass.comslideshare.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum shows the frequencies at which energy is absorbed, corresponding to specific bond types (e.g., C-H, N-H, C-O, aromatic rings). This provides a characteristic "fingerprint" that helps confirm the presence of expected functional groups in the Liafensine structure and can indicate the absence of impurities with different functional groups. dummies.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula with high confidence. Furthermore, fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure, which can be used to confirm the identity of the synthesized compound. universalclass.com

Together, these techniques provide a comprehensive characterization of the Liafensine molecule, confirming its identity and serving as a benchmark for purity assessments of newly synthesized batches.

Bioanalytical Assays for Antimicrobial Activity in Research

Despite the designation "Antibiotic 88617," extensive research and clinical trials on Liafensine (BMS-820836) have focused exclusively on its activity as a triple reuptake inhibitor for the treatment of depression. isctm.orgpsychiatrictimes.comnih.govresearchgate.net There is no significant evidence in the scientific literature to suggest that Liafensine possesses clinically relevant antibacterial or antifungal properties. Some antidepressants have been noted to have secondary antimicrobial effects, but this has not been a focus of Liafensine's development. nih.govmdpi.com

However, to fulfill the requested outline, this section describes the standard bioanalytical assays used to evaluate the antimicrobial activity of a compound in a research setting. These methods are designed to determine a compound's efficacy against various microorganisms. oup.commdpi.comintegra-biosciences.commsdmanuals.com

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation. integra-biosciences.com

Common methods to determine MIC include:

Broth Dilution : This is a foundational technique where a two-fold serial dilution of the test compound is prepared in a liquid growth medium in test tubes or microtiter plates. oup.com Each tube is then inoculated with a standardized suspension of the target microorganism. After incubation, the tubes are visually inspected for turbidity (growth), and the lowest concentration without growth is reported as the MIC. mdpi.comintegra-biosciences.com

Agar (B569324) Dilution : In this method, the test compound is incorporated directly into molten agar at various concentrations, which is then poured into petri dishes. The surface is inoculated with different microbial strains. The MIC is the lowest concentration of the compound in the agar that prevents growth.

Disk Diffusion (Kirby-Bauer Test) : This is a qualitative or semi-quantitative method where paper disks impregnated with a standard amount of the test compound are placed on an agar plate evenly inoculated with a bacterium. oup.comwikipedia.org The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is related to the organism's susceptibility. oup.commsdmanuals.com

Gradient Method (E-test) : This method uses a plastic strip impregnated with a continuous gradient of the antimicrobial agent. mdpi.com When placed on an inoculated agar plate, the strip releases the drug, and an elliptical zone of inhibition forms. The MIC is read directly from a scale printed on the strip at the point where the zone of inhibition intersects it. integra-biosciences.com

Table 2: Comparison of Common Antimicrobial Susceptibility Testing Methods
Assay MethodPrincipleResult TypePrimary Advantage
Broth Dilution Serial dilution of compound in liquid media to find lowest concentration that inhibits growth.Quantitative (MIC)Gold standard for determining precise MIC values.
Disk Diffusion Diffusion of compound from a paper disk into agar, creating a zone of growth inhibition.Qualitative (Susceptible/Intermediate/Resistant)Simple, low-cost, and practical for routine testing. oup.com
Gradient Method (E-test) Diffusion from a strip with a predefined antibiotic gradient to determine the MIC.Quantitative (MIC)Provides a direct MIC value with the simplicity of a diffusion-based method. mdpi.com

Method Validation for Selectivity and Sensitivity in Research Applications

For any analytical method to be used in regulated research, such as clinical trials, it must undergo a rigorous validation process to prove it is reliable and fit for its intended purpose. nih.goveuropa.eueuropa.eu International guidelines, such as the ICH M10, provide a framework for this process. hubspotusercontent10.netich.orgkymos.comich.org Key parameters for validation, particularly for an LC-MS/MS assay for Liafensine, include selectivity and sensitivity.

Selectivity and Specificity : Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. europa.eu For an LC-MS/MS method, selectivity is assessed by analyzing blank matrix samples from multiple sources (e.g., at least 6 different individuals) to check for interferences at the retention time of the analyte and its internal standard. europa.eu The response of any interfering peak should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). europa.eu

Sensitivity : The sensitivity of a bioanalytical method is defined by its LLOQ. nih.gov The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov Typically, the analyte response at the LLOQ should be at least five times the response of a blank sample, and the accuracy and precision at this concentration should be within ±20%. ich.orgnih.gov Achieving a low LLOQ is critical for accurately characterizing the pharmacokinetic profile of a drug, especially during the terminal elimination phase. nih.gov

Other essential validation parameters include accuracy, precision, linearity, recovery, and stability under various conditions (e.g., freeze-thaw, long-term storage). nih.govich.orgnih.gov

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (based on ICH M10 Guidelines)
Validation ParameterAcceptance Criteria
Selectivity Interference in blank samples < 20% of LLOQ response. europa.eu
Sensitivity (LLOQ) Analyte signal should be at least 5x the blank signal. Accuracy and precision should be within ±20%. ich.org
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal value (±20% at LLOQ). nih.gov
Accuracy Mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ). nih.gov
Precision (CV%) Coefficient of variation (CV) should not exceed 15% for QC samples (20% at LLOQ). nih.gov
Stability Analyte concentration in stability samples should be within ±15% of nominal concentration.

Pre Clinical Research and in Vivo Efficacy Studies of Antibiotic 88617 Analogs

In Vitro Efficacy Studies Against Resistant Pathogens

The initial assessment of new antimicrobial agents involves determining their direct activity against clinically relevant pathogens in a controlled laboratory environment. For analogs of Antibiotic 88617, such as Api88 and a related compound Api137, in vitro studies establish their intrinsic antibacterial potency. These peptides are known to be predominantly active against Gram-negative bacteria. frontiersin.org

Research indicates that both Api88 and Api137 exhibit potent activity against Escherichia coli, a common Gram-negative pathogen. frontiersin.org Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Both Api88 and Api137 were found to have a similar MIC value against the reference strain E. coli ATCC 25922, indicating comparable potency in inhibiting bacterial growth under laboratory conditions. frontiersin.org

Table 1: In Vitro Activity of this compound Analogs Against E. coli

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Api88E. coli ATCC 259224 µg/mL
Api137E. coli ATCC 259224 µg/mL

Animal Model Studies for Efficacy (e.g., Murine Infection Models)

To evaluate the therapeutic potential of antibiotic candidates in a living organism, researchers utilize animal infection models. nih.govbohrium.com These models help bridge the gap between in vitro activity and clinical application by simulating aspects of a human infection. nih.gov The murine (mouse) infection model is a standard tool for the pre-clinical assessment of novel antimicrobials. mdpi.com

The apidaecin-analog Api88 has demonstrated promising efficacy in a murine intraperitoneal infection model. frontiersin.org In these studies, mice are infected with a lethal dose of a pathogen, such as E. coli, and then treated with the antibiotic analog to assess survival rates. Research showed that Api88 was highly effective, with a dose of 1.25 mg/kg successfully rescuing all infected mice. frontiersin.org A comparator analog, Api137, was found to be even more potent, achieving the same 100% survival outcome at a lower dose of 0.6 mg/kg. frontiersin.org These findings provide a crucial first in vivo proof of concept for this class of compounds. researchgate.net

Table 2: In Vivo Efficacy of this compound Analogs in a Murine Sepsis Model

CompoundInfection ModelPathogenDose for 100% Survival
Api88Intraperitoneal Murine InfectionE. coli ATCC 259221.25 mg/kg
Api137Intraperitoneal Murine InfectionE. coli ATCC 259220.6 mg/kg

Pharmacodynamics in Animal Models

Pharmacodynamics (PD) describes the relationship between drug concentration and its pharmacological effect on the body or on a pathogen. frontiersin.org In antimicrobial research, key PD indices help in optimizing dosing regimens to maximize efficacy. nih.govbohrium.com For many antibiotics, the relationship between the drug's concentration over time and the MIC of the target pathogen is a critical determinant of its success. msdvetmanual.com

For Api88 and Api137, the observed high in vivo efficacy was somewhat surprising when contrasted with their pharmacokinetic profiles, which revealed low plasma levels. frontiersin.org This suggests a potent and potentially localized pharmacodynamic effect. In the context of the intraperitoneal infection model where both the infection and the treatment were administered via the same route, it is likely that the peptides exert direct and rapid bacterial killing within the peritoneum immediately following administration. frontiersin.org This localized, high-impact activity could explain the high survival rates despite limited systemic distribution.

Tissue Distribution and Clearance in Pre-clinical Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to its pre-clinical development. nih.gov Pharmacokinetic studies in animal models provide insight into how a compound behaves within a biological system. nih.gov

Pharmacokinetic analysis of Api88 and Api137 in mice revealed that after intravenous or intraperitoneal administration, their plasma levels were relatively low. frontiersin.org Despite this, the compounds were detected in various tissues and fluids. Analysis using mass spectrometry confirmed the presence of Api88 and Api137 in blood, urine, kidney homogenates, and liver homogenates. frontiersin.org The studies also identified the primary metabolites of these peptides, indicating that they are subject to degradation in vivo. For both Api88 and Api137, the major metabolites comprised the truncated peptide residues 1-16 and 1-17. frontiersin.org This information is critical for understanding the compound's stability, clearance pathways, and the potential activity of its metabolites.

Table 3: Summary of Pharmacokinetic Findings for Api88

Pharmacokinetic ParameterFinding
Systemic ExposureLow plasma levels observed post-administration.
Tissue DistributionDetected in blood, urine, kidney, and liver.
MetabolismDegraded into major metabolites (residues 1-16 and 1-17).

Combination Studies with Other Antimicrobial Agents (Synergy and Antagonism)

The use of multiple antimicrobial agents in combination is a key strategy to combat infections, particularly those caused by multidrug-resistant (MDR) bacteria. scirp.org Combination therapy can lead to synergistic effects, where the combined activity is greater than the sum of the individual effects, potentially increasing efficacy and preventing the emergence of resistance. scirp.orgnih.gov

Evaluation of Synergistic Interactions Against Multidrug-Resistant Strains

A primary goal of combination therapy is to enhance antibacterial efficacy against MDR pathogens. biointerfaceresearch.comnih.gov Synergistic interactions can restore the activity of an older antibiotic to which a bacterium has developed resistance or can result in more rapid and complete killing of the pathogen. biointerfaceresearch.comnih.gov Evaluating new antibiotic candidates, such as the analogs of this compound, in combination with existing drugs is a crucial step in pre-clinical development. Such studies would aim to identify partner antibiotics that could broaden the therapeutic utility of these peptides, especially against highly resistant bacterial strains.

Methodologies for Combination Testing (e.g., Checkerboard, Time-Kill Curves, Microcalorimetry)

Several in vitro methods are used to formally assess the interaction between two or more antimicrobial agents. asm.org These techniques provide quantitative data to classify the interaction as synergistic, additive, indifferent, or antagonistic. creative-diagnostics.com

Checkerboard Method : This is a widely used technique to assess synergy. nih.govnih.gov It involves setting up a two-dimensional array of wells in a microtiter plate, with serial dilutions of antibiotic A along the rows and antibiotic B along the columns. creative-diagnostics.com Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for growth. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of ≤0.5 typically indicates synergy. asm.org

Time-Kill Curves : This dynamic method provides information on the rate of bacterial killing over time. asm.org Bacteria are exposed to antibiotics alone and in combination at fixed concentrations (often based on their MICs). nih.gov Aliquots are removed from the cultures at various time points (e.g., 0, 4, 8, 24 hours), and the number of viable bacteria (colony-forming units, CFU/ml) is determined. nih.gov Synergy is generally defined as a ≥2-log10 (or 100-fold) decrease in CFU/ml by the combination compared with the most active single agent. asm.org

Biosynthetic Pathways and Genetic Engineering for Carbapenem Production

Elucidation of the Biosynthetic Gene Cluster for Thienamycin (B194209) and Related Compounds

The biosynthesis of thienamycin in Streptomyces cattleya is orchestrated by a cluster of genes, often referred to as the thn gene cluster. nih.govresearchgate.net The identification and characterization of this gene cluster have been pivotal in understanding how this complex antibiotic is assembled. Researchers utilized probes designed from known β-lactam synthetase sequences to isolate the thienamycin cluster. nih.gov

The thienamycin gene cluster is located on a megaplasmid within Streptomyces cattleya NRRL8057. researchgate.net Bioinformatic analysis of this cluster has revealed a collection of genes encoding enzymes essential for the biosynthesis of the carbapenem (B1253116) core structure and its subsequent modifications. These include genes for methyltransferases, cysteinyl transferases, oxidoreductases, and hydroxylases. nih.gov Additionally, the cluster contains regulatory genes, genes involved in the export of the antibiotic, and a quorum-sensing system, highlighting the complexity of its regulation and production. nih.gov

Insertional inactivation of several genes within the thn cluster has confirmed their role in thienamycin biosynthesis, as these mutations led to non-producing strains. nih.govnih.gov For instance, mutations in the thnL, thnN, thnO, and thnP genes were found to be essential for thienamycin production. researchgate.netasm.org Conversely, some genes within the cluster, such as thnR and thnT, appear to be nonessential for its biosynthesis. nih.govasm.org

Comparative analysis with the biosynthetic gene cluster for the simpler carbapenem, 1-carbapen-2-em-3-carboxylic acid, produced by Pectobacterium carotovorum, has provided insights into the common and divergent steps in the biosynthesis of different carbapenems. researchgate.netnih.gov While the core biosynthetic machinery shares similarities, the thienamycin cluster contains additional genes responsible for the specific side-chain modifications characteristic of this more complex molecule. researchgate.net

Key Genes in the Thienamycin Biosynthetic Cluster
GeneProposed Function/HomologyEffect of Mutation on Thienamycin Production
thnEHomologue of CarB (Carboxymethylproline synthase)-
thnMHomologue of CarA-
thnPEssential for biosynthesisAbsence of production nih.govasm.org
thnG-2- to 3-fold increase in production nih.govasm.org
thnL, thnN, thnOEssential for biosynthesisAbsence of production asm.org
thnIRegulatory gene-
thnR, thnT-Not affected nih.govasm.org

Enzymatic Steps in Carbapenem Biosynthesis

The biosynthesis of carbapenems like thienamycin involves a series of intricate enzymatic reactions. While the complete pathway for thienamycin is still under investigation, key steps have been elucidated through genetic and biochemical studies. kegg.jp The formation of the carbapenem ring system in thienamycin biosynthesis proceeds through a mechanism distinct from that of classical β-lactam antibiotics. nih.gov

The initial steps are believed to be analogous to the biosynthesis of the simplest carbapenem, (5R)-carbapen-2-em-3-carboxylic acid. nih.gov This process begins with the enzyme Carboxymethylproline synthase (CarB), which catalyzes the stereospecific addition of an enolate derived from malonyl-CoA to L-glutamate γ-semialdehyde. nih.gov In S. cattleya, the orthologues of CarB and CarA are ThnE and ThnM, respectively, and they are functionally equivalent in initiating the pathway. nih.gov

Subsequent steps involve the formation of the bicyclic carbapenam (B8450946) nucleus. nih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of mutants has identified potential intermediates in the pathway. For example, a compound with a mass corresponding to carbapenam-3-carboxylic acid has been detected in some non-producing mutants. nih.gov The accumulation of a compound with a mass corresponding to 2,3-dihydrothienamycin in a thnG mutant suggests it may be the final intermediate before the formation of thienamycin. nih.gov

The precise order of events, including the inversion of stereochemistry at the C-5 bridgehead, desaturation of the C-2/C-3 bond, and the attachment of the C-2 and C-6 side chains, remains an area of active research for complex carbapenems like thienamycin. kegg.jp

Proposed Intermediates in Thienamycin Biosynthesis
IntermediateDetected in Mutant StrainSignificance
Carbapenam-3-carboxylic acidVarious non-producing mutantsSuggests a common pathway for the bicyclic nucleus formation nih.gov
2,3-dihydrothienamycinthnG mutantLikely the penultimate intermediate in the pathway nih.gov

Recombinant DNA Technology for Enhanced Production or Modified Structures

Recombinant DNA technology offers powerful tools to enhance the production of carbapenems and to create modified structures with potentially improved properties. uobaghdad.edu.iqevitria.com One of the primary challenges in producing carbapenems is the complexity of their native production in organisms like Streptomyces, which can be slow-growing and genetically challenging to manipulate. wsu.edunih.gov

A significant advancement has been the engineering of heterologous hosts, such as Escherichia coli, for carbapenem production. wsu.edunih.gov By transferring the biosynthetic genes into a more tractable and faster-growing organism, researchers can overcome some of the limitations of the native producers. wsu.edunih.gov This approach allows for the optimization of precursor metabolite supply and the identification of bottleneck enzymes in the pathway. wsu.edunih.gov For instance, by increasing the concentrations of precursor metabolites and identifying a reducing cofactor for a key enzyme, a 60-fold increase in the productivity of a simple carbapenem was achieved in E. coli. wsu.edunih.gov

Furthermore, recombinant DNA technology can be used to address the antibacterial effects of the carbapenem product on the host organism. wsu.edunih.gov In one study, artificially inhibiting membrane synthesis in E. coli stabilized the metabolism against the toxic effects of the produced carbapenem, leading to further increases in antibiotic productivity. wsu.edunih.gov

This technology also opens the door to creating modified carbapenem structures. By introducing or modifying genes within the biosynthetic cluster, it is possible to alter the side chains or other functional groups of the carbapenem molecule. semanticscholar.org This provides a platform for the biosynthesis of tailored carbapenem derivatives, potentially leading to new antibiotics with improved efficacy or a different spectrum of activity. wsu.edunih.gov

Directed Evolution and Pathway Engineering for Novel Derivatives

Directed evolution and pathway engineering are advanced strategies used to generate novel carbapenem derivatives with desired properties. tandfonline.com Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with improved or altered functions. tandfonline.commdpi.com This involves creating a library of mutant enzymes and then using a high-throughput screening or selection method to identify variants with the desired characteristics. mdpi.com

In the context of carbapenem biosynthesis, directed evolution can be applied to enzymes within the pathway to alter their substrate specificity. This could enable the incorporation of different precursor molecules, leading to the production of novel carbapenem structures. For example, an enzyme responsible for attaching a side chain could be evolved to recognize and attach a different chemical moiety.

Pathway engineering involves the rational design and modification of metabolic pathways to produce new compounds or improve the production of existing ones. This can include the introduction of genes from other organisms to create hybrid pathways or the modification of regulatory elements to alter the flow of metabolites.

By combining directed evolution and pathway engineering, researchers can explore a vast chemical space to create new carbapenem derivatives. This approach is not limited to modifying the final product but can also be used to improve the efficiency of the biosynthetic pathway, leading to higher yields of the desired antibiotic. The ability to generate and screen large libraries of mutants is crucial for the success of these strategies. mdpi.com

Future Directions and Research Gaps for Carbapenem Derivatives Like Antibiotic 88617

Exploration of New Chemical Space for Carbapenem (B1253116) Analogs

The search for novel carbapenem analogs with improved properties is a critical area of research. asm.orgresearchandmarkets.com Thienamycin (B194209), a natural product of Streptomyces cattleya, was the parent compound for all subsequent carbapenems. asm.orgresearchgate.net To date, over 80 carbapenem compounds with enhanced antimicrobial properties have been described in the literature. asm.orgresearchgate.net

Future exploration of new chemical space for carbapenem analogs focuses on several key areas:

Modifications to the core carbapenem structure: Researchers are investigating novel substitutions at various positions of the carbapenem nucleus to enhance stability against β-lactamases, broaden the spectrum of activity, and improve pharmacokinetic properties. oup.com

Development of entirely new carbapenem scaffolds: While challenging, the synthesis of completely new carbapenem-like structures could lead to compounds that are not recognized by existing resistance mechanisms.

Hybrid molecules: The conjugation of a carbapenem core with other antibacterial agents or molecules that target different bacterial pathways is a promising strategy to create synergistic effects and overcome resistance.

Strategies to Overcome Emerging Resistance Mechanisms

The rise of carbapenem-resistant bacteria, particularly Gram-negative pathogens like Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii, is a major public health concern. researchandmarkets.comnih.gov Resistance is often mediated by the production of carbapenemases, enzymes that hydrolyze the β-lactam ring of carbapenems. nih.govnih.gov

Several strategies are being pursued to overcome these resistance mechanisms:

Development of novel β-lactamase inhibitors: The combination of a carbapenem with a β-lactamase inhibitor (BLI) has proven to be an effective strategy. researchandmarkets.com Newer BLIs, such as avibactam, relebactam, and vaborbactam, have been approved for clinical use in combination with β-lactams. nih.gov Research is ongoing to discover and develop BLIs with activity against a broader range of carbapenemases, including metallo-β-lactamases (MBLs). nih.govresearchgate.net

Carbapenems stable to hydrolysis: Efforts are being made to design carbapenems that are inherently stable to hydrolysis by common carbapenemases. oup.com

Targeting other resistance mechanisms: In addition to carbapenemase production, other resistance mechanisms include porin loss and efflux pumps. nih.govnih.gov Strategies to counteract these mechanisms, such as the development of efflux pump inhibitors, are being explored. nih.gov

| Novel Antibiotic Combinations and their Activity Against Resistant Bacteria | | :--- | :--- | | Combination | Activity Against | | Meropenem-vaborbactam | Carbapenem-resistant Enterobacteriaceae (CRE) | | Imipenem-relebactam | CRE, Carbapenem-resistant Pseudomonas aeruginosa (CRPA) | | Ceftazidime-avibactam | CRE, CRPA | | Aztreonam-avibactam | Metallo-β-lactamase (MBL) producing CRE |

Development of Innovative Delivery Systems for Research Applications

Enhancing the delivery of carbapenems to the site of infection is another crucial area of research. rsc.orgnih.gov Innovative delivery systems can improve the efficacy of existing and novel carbapenems, reduce toxicity, and overcome some resistance mechanisms. researchandmarkets.comnih.gov

Examples of innovative delivery systems being explored for research applications include:

Liposomal encapsulation: Encapsulating carbapenems in liposomes can protect the antibiotic from degradation, improve its pharmacokinetic profile, and enhance its penetration into infected tissues. researchandmarkets.com

Nanoparticle-based delivery: Nanoparticles can be engineered to target specific bacteria or infection sites, leading to a more localized and effective delivery of the carbapenem. nih.gov

Siderophore-antibiotic conjugates: Some bacteria have specific uptake systems for iron-chelating molecules called siderophores. Conjugating a carbapenem to a siderophore can facilitate its entry into the bacterial cell, a strategy employed by the novel cephalosporin, cefiderocol. nih.govnih.gov

Role of "Antibiotic 88617" or its Class in Combating Specific Neglected Pathogens

Neglected tropical diseases (NTDs) are a group of infectious diseases that disproportionately affect impoverished populations. who.int While carbapenems are typically used for severe, hospital-acquired infections, their broad-spectrum activity could be leveraged to combat certain neglected pathogens. who.int

Research is needed to explore the potential of carbapenem derivatives, such as "this compound," in treating infections caused by neglected pathogens, including:

Burkholderia pseudomallei (melioidosis): Carbapenems are currently a key component of treatment for this severe infection. Novel derivatives could offer improved efficacy and simplified treatment regimens.

Mycobacterium abscessus: This non-tuberculous mycobacterium is intrinsically resistant to many antibiotics. Some carbapenems have shown activity, and new analogs could provide much-needed therapeutic options.

Other multidrug-resistant bacteria prevalent in resource-limited settings: The development of affordable and effective carbapenems could have a significant impact on global health.

Application as Chemical Probes in Microbial Biology Studies

Carbapenems and their derivatives can also serve as valuable tools in microbial biology research. researchgate.netnih.gov Their specific interaction with penicillin-binding proteins (PBPs) allows them to be used as chemical probes to study bacterial cell wall synthesis and other physiological processes. nih.gov

Applications of carbapenems as chemical probes include:

Identifying and characterizing PBPs: Labeled carbapenems can be used to identify and quantify the expression of different PBPs in various bacterial species.

Studying β-lactamase activity: Carbapenem-based probes have been developed to detect and measure the activity of carbapenemases in clinical isolates, which can aid in rapid diagnostics. researchgate.netnih.govresearchgate.net

Investigating mechanisms of resistance: By modifying the carbapenem structure, researchers can create probes that are sensitive to specific resistance mechanisms, helping to elucidate the molecular basis of antibiotic resistance.

The development of novel carbapenem-based probes with different reporter molecules (e.g., fluorescent, chemiluminescent) will continue to be an important area of research, providing new insights into bacterial physiology and resistance. researchgate.netresearchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.